molecular formula C13H22N2O4S B1419710 1-(2-Phenylethyl)piperidin-3-amine sulfate CAS No. 1185299-91-5

1-(2-Phenylethyl)piperidin-3-amine sulfate

Cat. No.: B1419710
CAS No.: 1185299-91-5
M. Wt: 302.39 g/mol
InChI Key: MSEYJKOFUJZPFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)piperidin-3-amine sulfate typically involves the reaction of piperidine with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)piperidin-3-amine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce amines .

Scientific Research Applications

1-(2-Phenylethyl)piperidin-3-amine sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)piperidin-3-amine sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenethylpiperidin-3-amine
  • 2-Phenylethylamine
  • Piperidine derivatives

Uniqueness

1-(2-Phenylethyl)piperidin-3-amine sulfate stands out due to its unique combination of a piperidine ring and a phenylethyl group , which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where specific interactions and effects are desired .

Properties

IUPAC Name

1-(2-phenylethyl)piperidin-3-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.H2O4S/c14-13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12;1-5(2,3)4/h1-3,5-6,13H,4,7-11,14H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEYJKOFUJZPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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